![molecular formula C18H19N5OS B1392519 1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde CAS No. 1242988-39-1](/img/structure/B1392519.png)
1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde
Overview
Description
1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is related to oxidoreductase enzymes . Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons from one molecule (the oxidant) to another (the reductant). They play a crucial role in various biological processes, including energy production, biosynthesis, detoxification, and immunity .
Mode of Action
The compound interacts with its targets through a process known as reductive amination . This is a chemical reaction that involves the conversion of a carbonyl group to an amine via an intermediate imine. The compound binds to the active site of the oxidoreductase enzyme, leading to changes in the enzyme’s activity .
Pharmacokinetics
The compound’s molecular weight (35344 g/mol) and formula (C18H19N5OS) suggest that it may have suitable properties for bioavailability .
Result of Action
The compound has been reported to exhibit significant antimicrobial activity , suggesting that it may lead to the inhibition of microbial growth . This could be due to the compound’s interaction with oxidoreductase enzymes, which are essential for the survival and growth of many microorganisms .
Biochemical Analysis
Biochemical Properties
1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with serotonin type 3 receptors, which are involved in neurotransmission and play a role in anxiety and depression . The nature of these interactions involves binding to the receptor sites, thereby modulating their activity. Additionally, it has been observed to inhibit certain enzymes, which can affect metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the serotonin signaling pathway, leading to changes in neurotransmitter levels and receptor activity . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as serotonin type 3 receptors and enzymes . This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in their activity and function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and function, which can be attributed to the compound’s interactions with biomolecules and its degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound can have beneficial effects, such as reducing anxiety and depression-like behaviors in rodents . At higher doses, it can lead to toxic or adverse effects, including alterations in neurotransmitter levels and receptor activity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmitter synthesis and degradation . This compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels . Additionally, it can influence the overall metabolic balance within cells by modulating the activity of key metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound is transported by specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . For instance, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression . Additionally, its localization to other organelles, such as the mitochondria, can affect cellular metabolism and function .
Properties
IUPAC Name |
1-[5-(4-benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-14-16-7-4-8-23(16)18-20-19-17(25-18)22-11-9-21(10-12-22)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSZVJMQETZBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(S3)N4C=CC=C4C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


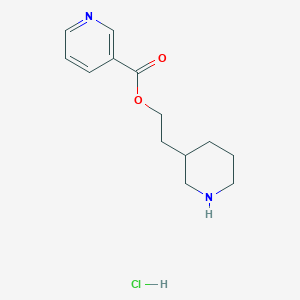
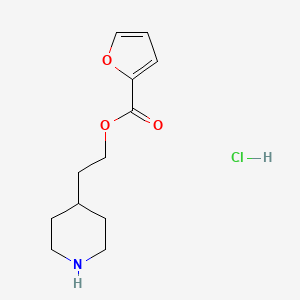
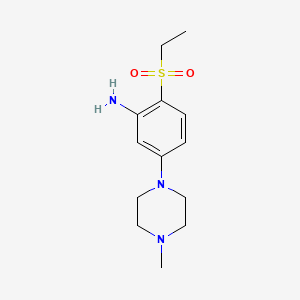
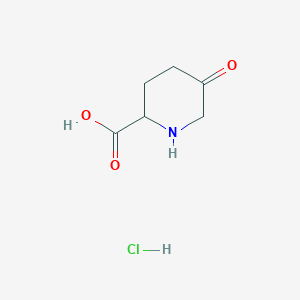
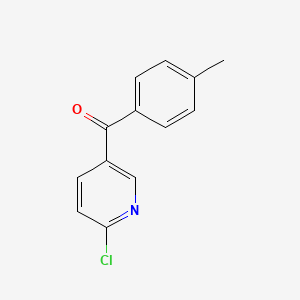
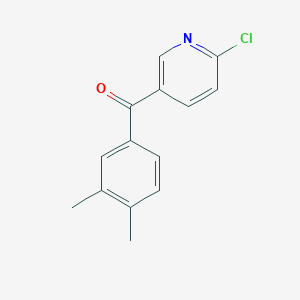
![6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid](/img/structure/B1392444.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine](/img/structure/B1392447.png)
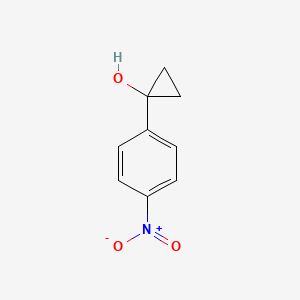
![Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392453.png)
![(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B1392455.png)
![Spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1392456.png)
![1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide](/img/structure/B1392458.png)

